molecular formula C8H19NO2S B13521143 5-Methylheptane-3-sulfonamide

5-Methylheptane-3-sulfonamide

Cat. No.: B13521143
M. Wt: 193.31 g/mol
InChI Key: OQMFDLBZSLLNPO-UHFFFAOYSA-N
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Description

5-Methylheptane-3-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylheptane-3-sulfonamide typically involves the reaction of 5-Methylheptane-3-amine with sulfonyl chloride in the presence of a base. This nucleophilic substitution reaction results in the formation of the sulfonamide bond. Common bases used in this reaction include pyridine or triethylamine .

Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Methylheptane-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Methylheptane-3-sulfonamide is primarily based on its ability to inhibit enzymes by mimicking the structure of natural substrates. The sulfonamide group can bind to the active site of enzymes, preventing the binding of the natural substrate and thereby inhibiting enzyme activity. This mechanism is similar to that of other sulfonamide-based drugs, which act as competitive inhibitors .

Comparison with Similar Compounds

  • 5-Methylheptane-2-sulfonamide
  • 5-Methylheptane-4-sulfonamide
  • Heptane-3-sulfonamide

Comparison: 5-Methylheptane-3-sulfonamide is unique due to the position of the sulfonamide group on the third carbon of the heptane chain. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as solubility and melting point .

Properties

Molecular Formula

C8H19NO2S

Molecular Weight

193.31 g/mol

IUPAC Name

5-methylheptane-3-sulfonamide

InChI

InChI=1S/C8H19NO2S/c1-4-7(3)6-8(5-2)12(9,10)11/h7-8H,4-6H2,1-3H3,(H2,9,10,11)

InChI Key

OQMFDLBZSLLNPO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)S(=O)(=O)N

Origin of Product

United States

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